

Technical Guide: Physicochemical and Spectral Properties of 2,4-Dichloro-6-nitroaniline

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Compound of Interest

Compound Name: 2,4-Dichloro-6-nitroaniline

Cat. No.: B1218486

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and spectral data for **2,4-Dichloro-6-nitroaniline** (CAS No. 2683-43-4). The information herein is intended to support research and development activities by providing key physicochemical parameters, spectral characteristics for identification and quantification, and standardized experimental methodologies.

Core Physicochemical Properties

2,4-Dichloro-6-nitroaniline is a yellow crystalline solid. Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	2683-43-4	[1]
Molecular Formula	C ₆ H ₄ Cl ₂ N ₂ O ₂	[1]
Molecular Weight	207.01 g/mol	[2]
Melting Point	101-103 °C	[2][3]
Appearance	Yellow Solid	[4]
IUPAC Name	2,4-dichloro-6-nitroaniline	[5]

Solubility Profile

Quantitative solubility data for **2,4-Dichloro-6-nitroaniline** in a range of common laboratory solvents is not extensively available in the public domain. However, existing literature provides qualitative descriptions of its solubility. The compound is reported to be "practically insoluble" in water.^[2] Recrystallization procedures mentioned in synthetic protocols suggest that it has appreciable solubility in ethanol and acetic acid at elevated temperatures.

Solvent	Temperature	Solubility	Reference
Water	Ambient	Practically Insoluble	[2]
Ethanol	Elevated	Soluble (for recrystallization)	[4]
Acetic Acid	Elevated	Soluble (for recrystallization)	[4]
Ethanol (at 110 °C)	110 °C	0.025 mg/mL	[4]

Spectral Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of **2,4-Dichloro-6-nitroaniline**. The following sections and tables summarize the available spectral data.

UV-Vis Spectroscopy

The ultraviolet-visible spectrum of **2,4-Dichloro-6-nitroaniline** dissolved in ethanol shows a characteristic absorption profile.

Solvent	Concentration	λ_{max}	Reference
Ethanol	0.025 mg/mL	Not explicitly stated, but spectrum available	[4]

Infrared (IR) Spectroscopy

The infrared spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies for **2,4-Dichloro-6-nitroaniline** are available from the NIST WebBook.[\[1\]](#)

Wavenumber (cm ⁻¹)	Assignment (Tentative)
~3400-3300	N-H stretching (amine)
~1600-1585	C=C stretching (aromatic ring)
~1500-1400	C=C stretching (aromatic ring)
~1530-1500 & ~1350-1300	N-O stretching (nitro group)
~800-600	C-Cl stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR data is available for **2,4-Dichloro-6-nitroaniline**, providing insight into the carbon framework of the molecule.

Solvent	Spectrometer Frequency	Chemical Shifts (δ) ppm	Reference
Chloroform-d	Not Specified	Data available in SpectraBase	[6]

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of **2,4-Dichloro-6-nitroaniline**. The electron ionization (EI) mass spectrum is available from the NIST WebBook.[\[7\]](#)

Ionization Mode	Key m/z values	Interpretation	Reference
Electron Ionization (EI)	206, 208	Molecular ion peaks ([M] ⁺ , [M+2] ⁺)	[7]
160	Loss of NO ₂	[7]	
125	Loss of NO ₂ and Cl	[7]	

Experimental Protocols

Detailed experimental protocols for the acquisition of the aforementioned data for **2,4-Dichloro-6-nitroaniline** are not explicitly published. Therefore, the following are generalized protocols based on standard analytical chemistry practices for similar aromatic compounds.

Solubility Determination (Isothermal Shake-Flask Method)

- **Preparation:** Add an excess amount of **2,4-Dichloro-6-nitroaniline** to a series of vials, each containing a known volume of a selected solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate).
- **Equilibration:** Seal the vials and place them in a constant temperature shaker bath set to a desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Sample Preparation:** After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow undissolved solid to sediment.
- **Analysis:** Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent. Analyze the concentration of **2,4-Dichloro-6-nitroaniline** in the diluted solution using a validated analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- **Calculation:** Calculate the solubility in units such as g/L or mol/L based on the measured concentration and the dilution factor.

UV-Vis Spectroscopy

- **Sample Preparation:** Prepare a stock solution of **2,4-Dichloro-6-nitroaniline** of known concentration in a UV-transparent solvent (e.g., ethanol or methanol). From the stock solution, prepare a series of dilutions to determine the optimal concentration for analysis (typically an absorbance between 0.1 and 1.0).
- **Instrumentation:** Use a calibrated dual-beam UV-Vis spectrophotometer.

- **Data Acquisition:** Record the absorbance spectrum over a wavelength range of approximately 200-800 nm. Use the pure solvent as a blank for baseline correction.
- **Analysis:** Identify the wavelength of maximum absorbance (λ_{max}).

Infrared (IR) Spectroscopy

- **Sample Preparation (KBr Pellet Method):** Grind a small amount (1-2 mg) of dry **2,4-Dichloro-6-nitroaniline** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Place the KBr pellet in the sample holder and acquire the spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
- **Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2,4-Dichloro-6-nitroaniline** in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- **Instrumentation:** Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra using standard pulse sequences.
- **Analysis:** Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

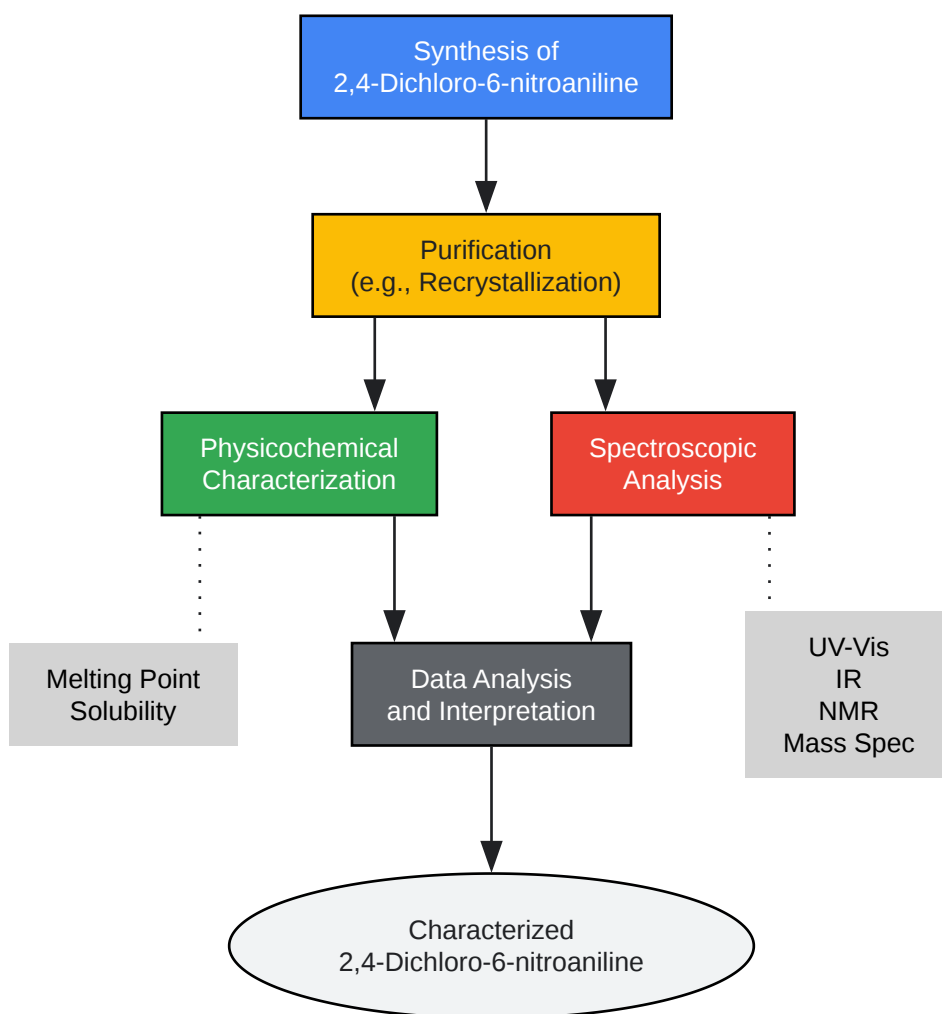
Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a dilute solution of **2,4-Dichloro-6-nitroaniline** into the mass spectrometer. This can be done via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.
- Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and key fragment ions.
- Analysis: Identify the molecular ion peak to confirm the molecular weight and analyze the fragmentation pattern to support structural elucidation.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like **2,4-Dichloro-6-nitroaniline**.



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General experimental workflow for compound synthesis and characterization.

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